molecular formula C9H11ClO2 B8415118 4-Hydroxy-3-methoxyphenethyl chloride

4-Hydroxy-3-methoxyphenethyl chloride

Cat. No. B8415118
M. Wt: 186.63 g/mol
InChI Key: NNLAGIHHJWDWIQ-UHFFFAOYSA-N
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Patent
US05422358

Procedure details

Thionyl chloride (0.5 ml) was added, dropwise, to a! stirred solution of 4-hydroxy-3-methoxyphenethyl alcohol (0.83 g--commercially available) in dichloromethane (50 ml). When the addition was complete, the mixture was heated under reflux for 3 hours. On cooling to room temperature, the mixture was concentrated in vacuo to give a gum which was purified by column chromatography on silica eluting with dichloromethane containing methanol (0% up to 2%). The product-containing fractions were combined and concentrated in vacuo to give the title compound as an oil, yield 0.36 g.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[OH:5][C:6]1[CH:14]=[CH:13][C:9]([CH2:10][CH2:11]O)=[CH:8][C:7]=1[O:15][CH3:16]>ClCCl>[OH:5][C:6]1[CH:14]=[CH:13][C:9]([CH2:10][CH2:11][Cl:3])=[CH:8][C:7]=1[O:15][CH3:16]

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(CCO)C=C1)OC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a gum which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica eluting with dichloromethane
ADDITION
Type
ADDITION
Details
containing methanol (0% up to 2%)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(CCCl)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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